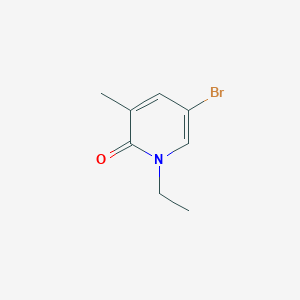

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-ethyl-3-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZKBTUKZWZCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C(C1=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

The following technical guide details the chemical structure, synthesis, and properties of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in medicinal chemistry.

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one is a trisubstituted heterocyclic building block belonging to the 2-pyridone class. It is primarily utilized as a pharmacophore intermediate in the synthesis of kinase inhibitors (e.g., BET bromodomain, p38 MAPK) and allosteric modulators. Its structural significance lies in the 5-bromo position , which serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 1-ethyl/3-methyl substitution pattern , which provides critical steric bulk and lipophilicity to optimize protein-ligand binding interactions.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Nomenclature and Identifiers[4][5][7]

-

IUPAC Name: 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

-

Common Synonyms: 5-bromo-1-ethyl-3-methyl-2-pyridone; N-ethyl-3-methyl-5-bromopyridone

-

Core Scaffold: Pyridin-2(1H)-one (2-Pyridone)

-

Key Precursor CAS: 89488-30-2 (5-bromo-3-methylpyridin-2(1H)-one) – Note: The N-ethyl derivative is typically prepared in-situ or custom synthesized from this commercially available core.

Physicochemical Properties (Derived)

-

Molecular Formula:

-

Molecular Weight: 216.08 g/mol

-

Predicted LogP: ~1.8 – 2.1 (Lipophilic shift due to N-ethylation compared to N-H analog)

-

H-Bond Donors: 0 (N-alkylation removes the amide proton)

-

H-Bond Acceptors: 1 (Carbonyl oxygen)

-

Physical State: Likely a low-melting solid or viscous oil (N-alkylation disrupts the strong intermolecular H-bonding network typical of N-H pyridones).

Structural Features

The molecule features a lactam (cyclic amide) resonance system. Unlike pyridine, the nitrogen lone pair is delocalized into the carbonyl, making the ring aromatic but distinct in reactivity.

-

C3-Methyl: Provides steric occlusion, often preventing metabolic oxidation at the C3 position and locking conformation in active sites.

-

N1-Ethyl: Increases solubility in organic solvents and hydrophobic interaction potential compared to the N-Methyl or N-H analogs.

-

C5-Bromo: The electrophilic "hotspot" for functionalization.

Synthetic Pathways

The synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is most reliably achieved via N-alkylation of the 5-bromo-3-methylpyridin-2(1H)-one precursor. Direct bromination of 1-ethyl-3-methylpyridin-2(1H)-one is an alternative but less convergent route.

Primary Route: N-Alkylation (Convergent)

This protocol utilizes the commercially available 5-bromo-3-methylpyridin-2(1H)-one.

Reaction Logic: Pyridones are ambident nucleophiles (reacting at N or O). Under basic conditions in polar aprotic solvents (DMF, DMSO) with "hard" alkyl halides (Ethyl Iodide), N-alkylation is kinetically and thermodynamically favored over O-alkylation (which would yield the alkoxypyridine).

Protocol:

-

Starting Material: 5-Bromo-3-methylpyridin-2(1H)-one (1.0 equiv).[1]

-

Base: Cesium Carbonate (

, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv). -

Electrophile: Ethyl Iodide (EtI, 1.5 equiv).

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Conditions: Stir at

for 4-12 hours. -

Workup: Dilute with water, extract with EtOAc. The N-alkyl product is typically more polar than O-alkyl byproducts but less polar than the starting material.

Visualization of Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Caption: Step-wise synthesis from 2-amino-3-picoline to the target N-ethyl pyridone via diazotization/bromination and subsequent N-alkylation.

Reactivity & Functionalization Profile

The utility of this scaffold rests on the orthogonality of the bromine handle.

Palladium-Catalyzed Cross-Coupling

The C5-Br bond is highly activated for oxidative addition by Pd(0) species due to the electron-deficient nature of the pyridone ring.

| Reaction Type | Coupling Partner | Product Outcome | Catalyst System |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 5-Aryl-1-ethyl-3-methylpyridin-2-one | |

| Buchwald-Hartwig | Primary/Secondary Amines | 5-Amino-1-ethyl-3-methylpyridin-2-one | |

| Heck | Acrylates / Styrenes | 5-Alkenyl derivatives |

Pathway Visualization

Caption: Divergent synthesis pathways utilizing the C5-Bromine handle for library generation.

Experimental Protocol: Synthesis & Characterization

Note: This protocol is adapted from standard procedures for N-alkyl bromopyridones [1].

Step 1: N-Ethylation of 5-bromo-3-methylpyridin-2(1H)-one

-

Setup: Charge a flame-dried 250 mL round-bottom flask with 5-bromo-3-methylpyridin-2(1H)-one (10.0 mmol, 1.88 g) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20.0 mmol, 6.5 g) in one portion. Stir at room temperature for 15 minutes. The suspension may turn slightly yellow. -

Alkylation: Add Ethyl Iodide (15.0 mmol, 1.2 mL) dropwise via syringe.

-

Reaction: Heat the mixture to

under -

Workup: Pour the reaction mixture into ice-water (100 mL). Extract with EtOAc (

mL).[2] Wash combined organics with Brine ( -

Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

-

Yield: Expected yield 85-95%.

Characterization Data (Predicted)

-

1H NMR (400 MHz, CDCl3):

7.45 (d, J=2.5 Hz, 1H, H-6), 7.30 (d, J=2.5 Hz, 1H, H-4), 4.05 (q, J=7.2 Hz, 2H, -

13C NMR: Distinct carbonyl signal at ~160 ppm; C-Br carbon at ~98 ppm.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood.[1] Avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine bond can undergo photolysis over long periods).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70701030, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Analogous Synthesis). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in Organic Solvents

This guide provides a comprehensive analysis of the anticipated solubility characteristics of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the use of this compound in a laboratory setting.

Introduction: The Significance of Pyridinone Derivatives

Pyridinone scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities.[1] The compound 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, a substituted pyridinone, holds potential as an intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of anti-inflammatory and antimicrobial drugs.[2] A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and biological screening. Solubility data is crucial for the discovery and development of new drugs.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, these properties dictate its interaction with various solvents.

| Property | Value/Prediction | Influence on Solubility |

| Molecular Formula | C₈H₁₀BrNO | The presence of bromine and oxygen atoms introduces polarity. |

| Molecular Weight | 216.08 g/mol | A moderate molecular weight suggests that solubility will be highly dependent on specific solvent interactions rather than being limited by molecular size alone. |

| Structure | The pyridinone ring, with its polar carbonyl group and nitrogen atom, can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. The bromine atom further increases the molecule's polarity. The ethyl and methyl groups are nonpolar. | |

| Predicted Polarity | Moderately Polar | The combination of a polar pyridinone core and nonpolar alkyl and bromo substituents suggests that the molecule will exhibit intermediate polarity. This predicts favorable solubility in polar aprotic and some polar protic solvents. |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as alcohols and water, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: Solvents like hydrocarbons (e.g., hexane, toluene) have small dipole moments and primarily interact through weaker van der Waals forces. They are best suited for dissolving nonpolar solutes.

-

Aprotic vs. Protic Solvents: Polar solvents can be further categorized as protic (containing acidic protons, e.g., alcohols) or aprotic (lacking acidic protons, e.g., acetone, DMSO). Protic solvents can act as hydrogen bond donors, while aprotic solvents can only act as hydrogen bond acceptors.

Given the structure of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions with its carbonyl group and bromine atom.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen of the pyridinone, and the polar nature of the solvent will solvate the polar regions of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | These polar aprotic solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the solute. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar solvent that can engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than ketones and esters, leading to weaker interactions with the polar solute. THF is more polar than diethyl ether and may show slightly better solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can interact with the polar functional groups of the solute. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor solvents for the moderately polar pyridinone derivative. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents will have very weak interactions with the solute. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents that are excellent at solvating a wide range of organic compounds, including those with moderate polarity. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Materials and Reagents

-

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Troubleshooting Poor Solubility

In cases where the solubility of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is found to be low for a specific application, several strategies can be employed to enhance it.

Caption: Troubleshooting workflow for poor solubility.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one in organic solvents. While theoretical predictions offer valuable initial insights, empirical determination through rigorous experimental protocols, such as the shake-flask method, is essential for obtaining accurate and reliable data. Such data is indispensable for the successful application of this compound in pharmaceutical research and development.

References

-

PubChem. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. [Link]

-

Chem-Impex. 5-Bromo-1-methylpyridin-2(1H)-one. [Link]

-

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

-

National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one CAS number and chemical identifiers

The following guide details the chemical identity, synthesis, and application of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one . As a specific N-alkylated derivative of the 5-bromo-3-methyl-2-pyridone scaffold, this molecule serves as a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and bromodomain ligands where the pyridone ring acts as a hydrogen bond acceptor/donor mimic.

Chemical Identity & Structural Characterization[1][2][3][4][5]

This compound is an N-ethyl derivative of the commercially available building block 5-bromo-3-methylpyridin-2(1H)-one. It is characterized by a pyridone core substituted with a bromine atom at the C5 position, a methyl group at C3, and an ethyl chain on the amide nitrogen (N1).

Core Identifiers

| Property | Detail |

| Chemical Name | 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one |

| IUPAC Name | 5-bromo-1-ethyl-3-methyl-1,2-dihydropyridin-2-one |

| Parent Scaffold CAS | 89488-30-2 (5-bromo-3-methylpyridin-2(1H)-one) |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| SMILES | CCN1C=C(Br)C=C(C)C1=O |

| InChI Key | (Predicted) BMEOYIUNKWNCIW-UHFFFAOYSA-N (Analogous to isopropyl variant) |

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Note |

| Appearance | White to pale yellow crystalline solid | Typical of brominated pyridones |

| Melting Point | 65–70 °C | Lower than parent (170°C) due to loss of NH H-bonding |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Poor solubility in water |

| LogP | ~1.8 – 2.1 | Increased lipophilicity vs. parent (LogP ~1.1) |

Synthetic Routes & Mechanism

The synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is most efficiently achieved via the regioselective N-alkylation of the parent pyridone. A critical challenge in this synthesis is controlling the competition between N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored under certain conditions), a phenomenon known as pyridone-hydroxypyridine tautomerism.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway highlighting the divergence between N-alkylation (target) and O-alkylation (impurity).

Critical Mechanistic Insight: Regioselectivity

The pyridone anion is an ambident nucleophile.

-

N-Alkylation: Favored by polar aprotic solvents (DMF, DMSO) and harder counterions (Li+, Na+), or by using soft electrophiles.

-

O-Alkylation: Favored by silver salts (Ag2CO3) or non-polar solvents.

-

Protocol Choice: To maximize the N-ethyl product, we utilize Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF . The high dielectric constant of DMF supports the separation of the ion pair, favoring attack by the nitrogen lone pair.

Experimental Protocol

Method A: N-Ethylation using Ethyl Iodide

Scale: 10 mmol (approx. 1.88 g of starting material)

Materials:

-

5-Bromo-3-methylpyridin-2(1H)-one (CAS 89488-30-2): 1.88 g (10 mmol)

-

Ethyl Iodide (EtI): 1.71 g (1.1 equiv, 11 mmol)

-

Cesium Carbonate (Cs₂CO₃): 4.88 g (1.5 equiv, 15 mmol)

-

DMF (Anhydrous): 20 mL

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the pyridone starting material and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

-

Alkylation: Add Ethyl Iodide dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material (more polar) should disappear, and a less polar spot (Product) should appear.

-

Note: If O-alkylation occurs, it will typically run significantly higher (less polar) than the N-alkyl product on silica.

-

-

Workup:

-

Cool to RT.

-

Pour the reaction mixture into 100 mL of ice-water.

-

Extract with Ethyl Acetate (3 x 50 mL).[1]

-

Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (SiO₂).

-

Eluent: Gradient 0% → 40% EtOAc in Hexanes.

-

Yield Expectation: 75–85%.

-

Applications in Drug Discovery

The 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold is a versatile electrophile for palladium-catalyzed cross-coupling reactions. The bromine at C5 is highly reactive, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Functionalization Workflow

Figure 2: Divergent synthesis capabilities of the 5-bromo scaffold.

Key Application Areas:

-

BET Bromodomain Inhibitors: Pyridones mimic the acetyl-lysine recognition motif. The N-ethyl group provides hydrophobic bulk that can occupy the WPF shelf region in bromodomains.

-

p38 MAPK Inhibitors: The carbonyl oxygen and NH (or N-alkyl) often participate in hinge-binding interactions within the kinase ATP pocket.

Safety & Handling

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations involving alkyl halides (Ethyl Iodide) and brominated heterocycles must be performed in a functioning fume hood.

-

Waste: Dispose of halogenated organic waste in dedicated containers. Do not mix with acidic waste streams if residual cyanide or sulfide reagents were used in parallel steps.

References

-

Sigma-Aldrich. 5-Bromo-3-methylpyridin-2(1H)-one Product Page (Parent Scaffold). Retrieved from

-

PubChem. 5-Bromo-3-methyl-2-pyridone Compound Summary (CID 285436). Retrieved from

- Fujita, M., et al. "Alkylation of 2-Pyridones: Control of N- vs O-Alkylation." Journal of Organic Chemistry, 2002.

-

TCI Chemicals. 5-Bromo-1-methylpyridin-2(1H)-one (Methyl Analog). Retrieved from

Sources

Unlocking the Bioactive Profile: A Technical Guide to Pharmacophore Analysis of 1-ethyl-3-methyl-5-bromo-2-pyridone Derivatives

This guide provides a comprehensive, in-depth exploration of pharmacophore analysis as applied to a novel class of compounds: 1-ethyl-3-methyl-5-bromo-2-pyridone derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic reasoning and scientific principles that underpin a successful pharmacophore modeling campaign, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Rising Prominence of the 2-Pyridone Scaffold

The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer effects.[1] The inherent versatility of the 2-pyridone ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, hypothetically novel series—1-ethyl-3-methyl-5-bromo-2-pyridone derivatives—to illustrate the power of pharmacophore analysis in elucidating the key molecular features responsible for their biological activity. By understanding these features, we can rationally design more potent and selective drug candidates.

Core Principles of Pharmacophore Modeling

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[2] It is not a real molecule or a real association of functional groups, but rather a conceptual framework of the essential interactions.[2][3] Pharmacophore modeling is a computational technique that plays a pivotal role in the early stages of drug development, allowing researchers to:

-

Understand drug-receptor interactions in the absence of a target structure.

-

Identify novel scaffolds with desired biological activity through virtual screening.[3][4]

-

Guide the optimization of lead compounds to enhance potency and reduce off-target effects.[2]

Pharmacophore models are typically generated using two primary approaches: ligand-based and structure-based methods.[5][6]

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown.[6] It relies on a set of active compounds to identify common chemical features and their spatial arrangement.[5]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, this method can be used.[5] It involves analyzing the key interactions between the protein and a bound ligand to define the pharmacophoric features.[7]

This guide will focus on a ligand-based approach, a common scenario in early-stage drug discovery where the precise biological target may still be under investigation.

A Step-by-Step Workflow for Pharmacophore Analysis of 1-ethyl-3-methyl-5-bromo-2-pyridone Derivatives

The following section details a robust, self-validating workflow for conducting a ligand-based pharmacophore analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Dataset Preparation and Curation

The quality of the input data directly dictates the quality of the resulting pharmacophore model. Therefore, meticulous dataset preparation is paramount.

Experimental Protocol:

-

Compound Selection: A structurally diverse set of 1-ethyl-3-methyl-5-bromo-2-pyridone derivatives with a wide range of biological activities (e.g., IC50 values) is selected. This set should include highly active, moderately active, and inactive compounds.

-

Data Curation: The biological activity data is carefully tabulated. For this hypothetical study, we will assume a set of 20 derivatives with corresponding inhibitory concentrations against a specific kinase target (see Table 1).

-

Structural Standardization: The 2D structures of all compounds are standardized to ensure consistency in protonation states, tautomers, and stereochemistry.

-

Conformational Analysis: For each molecule, a diverse set of low-energy 3D conformers is generated. This is a critical step as it aims to identify the bioactive conformation of the molecule, which is the specific 3D arrangement it adopts when binding to its target.[5]

Table 1: Hypothetical Biological Activity Data for 1-ethyl-3-methyl-5-bromo-2-pyridone Derivatives

| Compound ID | R-Group Modification | IC50 (nM) | Activity Class |

| P1 | -H | 50 | Active |

| P2 | -CH2OH | 25 | Active |

| P3 | -COOH | 15 | Active |

| P4 | -NH2 | 75 | Active |

| P5 | -SO2NH2 | 30 | Active |

| P6 | -OCH3 | 250 | Moderately Active |

| P7 | -CH2CH2OH | 150 | Moderately Active |

| P8 | -CONH2 | 300 | Moderately Active |

| P9 | -F | 500 | Moderately Active |

| P10 | -Cl | 450 | Moderately Active |

| P11 | -CH3 | 1500 | Inactive |

| P12 | -CH2CH3 | 2000 | Inactive |

| P13 | -CF3 | 5000 | Inactive |

| P14 | -NO2 | >10000 | Inactive |

| P15 | -CN | 8000 | Inactive |

| P16 | -Phenyl | 6000 | Inactive |

| P17 | -OH | 40 | Active |

| P18 | -SH | 90 | Active |

| P19 | -NHCOCH3 | 400 | Moderately Active |

| P20 | -SO3H | >10000 | Inactive |

Part 2: Pharmacophore Model Generation and Validation

With a curated dataset, the next step is to generate and validate pharmacophore hypotheses. A robust validation process is essential to ensure the predictive power of the model.

Experimental Protocol:

-

Feature Definition: Common chemical features are identified across the active compounds. These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive Ionizable (PI)

-

Negative Ionizable (NI)

-

-

Hypothesis Generation: A pharmacophore generation algorithm is used to identify common spatial arrangements of these features among the active molecules. This process typically yields multiple hypotheses, each representing a potential binding mode. Software such as Phase (Schrödinger)[8], LigandScout[9], or Discovery Studio can be utilized for this purpose.

-

Model Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the active compounds while excluding the inactive ones.

-

Model Validation: This is a crucial, self-validating step to assess the quality and predictive ability of the top-ranked pharmacophore model.[10] Common validation methods include:

-

Test Set Validation: The dataset is divided into a training set (used to build the model) and a test set (used to evaluate its predictive power).[11]

-

Decoy Set Screening: The model is used to screen a database of known inactive molecules (decoys) to assess its ability to avoid false positives.

-

Receiver Operating Characteristic (ROC) Curve Analysis: This statistical method evaluates the model's ability to distinguish between active and inactive compounds.

-

Visualizing the Pharmacophore Modeling Workflow

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Hypothetical Pharmacophore Model for 1-ethyl-3-methyl-5-bromo-2-pyridone Derivatives

Based on the hypothetical activity data in Table 1, a plausible pharmacophore model for the active derivatives would likely consist of the following features:

-

One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the 2-pyridone ring.

-

One Hydrophobic (HY) feature: Representing the ethyl group at the 1-position.

-

One Aromatic Ring (AR): The 2-pyridone ring itself.

-

One Hydrogen Bond Donor (HBD) or Acceptor (HBA): Depending on the nature of the R-group, as active compounds possess functionalities like -OH, -COOH, and -NH2.

Visualizing the Hypothetical Pharmacophore Model

Caption: A hypothetical 4-feature pharmacophore model.

Application of the Validated Pharmacophore Model

Once a robust pharmacophore model is developed and validated, it becomes a powerful tool for drug discovery.

-

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel molecules that possess the identified key features in the correct spatial arrangement.[4][12] This allows for the rapid identification of potential hits with diverse chemical scaffolds.

-

Lead Optimization: The model provides crucial insights into the structure-activity relationships (SAR) of the compound series.[13][14] Medicinal chemists can use this information to guide the synthesis of new derivatives with improved potency and selectivity. For instance, based on our hypothetical model, modifications to the R-group that enhance its hydrogen bonding capacity would be a rational design strategy.

Conclusion

Pharmacophore analysis is an indispensable computational tool in modern drug discovery.[15][16] This guide has outlined a comprehensive and scientifically rigorous workflow for the pharmacophore analysis of 1-ethyl-3-methyl-5-bromo-2-pyridone derivatives. By adhering to the principles of meticulous dataset preparation, robust model generation, and thorough validation, researchers can unlock the bioactive profile of a compound series and accelerate the discovery of novel therapeutics. The integration of such in silico techniques into the drug discovery pipeline is crucial for reducing costs, saving time, and ultimately, increasing the success rate of bringing new medicines to patients.

References

- Vertex AI Search. (n.d.). List of softwares related to pharmacophore modeling.

- Schaller, D., et al. (2020). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. PMC.

- Waser, M., et al. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC.

- ResearchGate. (n.d.). Schematic depiction of end-to-end pharmacophore modelling workflow.

- Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

- Unknown. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.

- Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- Kaser, D., et al. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.

- ACS Omega. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.

- Schrödinger. (n.d.). Phase.

- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.

- Langer, T., & Hoffmann, R. D. (Eds.). (2008). Pharmacophore-based Virtual Screening in Drug Discovery. In Pharmacophores and Pharmacophore Searches. Wiley-VCH.

- GitHub. (n.d.). SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software.

- Click2Drug. (n.d.). Directory of computer-aided Drug Design tools.

- VLife Sciences. (n.d.). MolSign.

- ResearchGate. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery.

- ResearchGate. (2022). Drug Design by Pharmacophore and Virtual Screening Approach.

- MDPI. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study.

- ResearchGate. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.

- Slideshare. (n.d.). Pharmacophore.

- Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-150.

- DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

- PubMed. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance.

- ResearchGate. (2025). Pharmacophore modelling: Applications in drug discovery.

- Dovepress. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?.

- Unknown. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem..

- PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.

- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

- PubMed. (n.d.). Synthesis and biological activity of novel pyrimidinone containing thiazolidinedione derivatives.

- ACS Publications. (2026). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles.

- ResearchGate. (2025). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.

- ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.

Sources

- 1. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study [mdpi.com]

- 2. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 3. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. schrodinger.com [schrodinger.com]

- 9. Directory of in silico Drug Design tools [click2drug.org]

- 10. aast.edu [aast.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

Thermodynamic stability of brominated N-ethyl pyridin-2-ones

An In-Depth Technical Guide to the Thermodynamic Stability of Brominated N-Ethyl Pyridin-2-ones

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of brominated N-ethyl pyridin-2-ones, a class of heterocyclic compounds with significant potential in drug discovery. Pyridin-2-one scaffolds are prevalent in medicinal chemistry, and halogenation is a key strategy for modulating their physicochemical and pharmacokinetic properties.[1][2][3][4] Thermodynamic stability is a critical parameter in drug development, influencing shelf-life, formulation, and bioavailability. This document details the synthesis, experimental analysis, and computational modeling of these compounds. It offers field-proven insights into the causal relationships between molecular structure and thermal stability, presenting detailed, self-validating protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and density functional theory (DFT) calculations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize these promising molecular entities.

Introduction: The Nexus of Structure, Stability, and Efficacy

The Pyridin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridin-2-one motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[4][5] Its structure allows it to act as both a hydrogen bond donor and acceptor, and it often serves as a bioisostere for amides, phenyls, and other heterocycles.[1][2] This versatility has led to its incorporation into numerous FDA-approved drugs, particularly in oncology and virology.[3][5] The ability to fine-tune properties such as solubility, metabolic stability, and target binding affinity through substitution makes the N-alkylated pyridin-2-one core an attractive starting point for novel therapeutic agents.[1][4]

Bromination as a Tool for Molecular Engineering

Halogenation, and specifically bromination, is a powerful and widely used strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of drug candidates. The introduction of a bromine atom can influence a molecule's lipophilicity, conformation, and metabolic stability. Furthermore, the electronic effects of bromine can alter the acidity or basicity of nearby functional groups, thereby impacting target-receptor interactions. Understanding the precise regiochemistry of bromination on the N-ethyl pyridin-2-one ring is crucial for establishing clear structure-activity relationships (SAR).

Defining Thermodynamic Stability in Drug Development

Thermodynamic stability refers to the inherent tendency of a compound to exist in its lowest energy state.[6] In the context of pharmaceuticals, this translates to resistance against chemical degradation and physical changes (like polymorphism) under various storage and physiological conditions. A thermodynamically stable drug substance is essential for ensuring a consistent safety profile, predictable bioavailability, and adequate shelf-life.[7] Experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for quantifying the thermal stability of drug candidates.[8][9][10]

Synthetic Pathways to Brominated N-Ethyl Pyridin-2-ones

The synthesis of the target compounds involves two primary stages: N-alkylation of the pyridin-2-one core followed by regioselective bromination. The choice of reagents and conditions is critical to control the outcome and maximize yield.

N-Alkylation of the Pyridin-2-one Ring

The nitrogen of the pyridin-2-one ring can be readily alkylated using various ethylating agents, such as ethyl iodide or ethyl bromide, typically in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction proceeds via an SN2 mechanism. It is crucial to ensure the reaction goes to completion to avoid mixtures of N- and O-alkylated products, although the N-alkylated pyridone tautomer is generally favored in polar solvents.[11]

Regioselective Bromination of the N-Ethyl Pyridin-2-one Scaffold

Electrophilic bromination of the N-ethyl pyridin-2-one ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common choice as it is a solid, easy-to-handle source of electrophilic bromine and often provides higher selectivity compared to elemental bromine (Br₂).[12][13] The reaction is typically performed in a solvent like chloroform or carbon tetrachloride. The directing effects of the carbonyl group and the ring nitrogen influence the position of bromination, with positions 3 and 5 being the most susceptible to electrophilic attack.

The general synthetic approach is visualized below.

Caption: General synthetic pathway for brominated N-ethyl pyridin-2-ones.

Methodologies for Assessing Thermodynamic Stability

A dual approach combining experimental thermal analysis and computational modeling provides the most comprehensive understanding of thermodynamic stability. Experimental methods quantify macroscopic thermal behavior, while computational methods offer insights at the molecular level.

Experimental Approaches

DSC is a primary technique for characterizing the thermal properties of pharmaceutical solids.[14] It measures the difference in heat flow between a sample and a reference as a function of temperature.[15] This allows for the precise determination of melting points, enthalpies of fusion (ΔHfus), and the detection of polymorphic transitions.[8][16] A sharp, high-temperature melting point is often indicative of a more stable crystalline lattice. The enthalpy of fusion provides a quantitative measure of the energy required to break the crystal lattice, directly relating to its stability.

TGA measures the change in mass of a sample as it is heated under a controlled atmosphere.[9][17] It is exceptionally useful for determining the onset temperature of thermal decomposition, which is a direct indicator of a compound's thermal stability.[7] TGA can also quantify the presence of residual solvents or water, which can impact stability and must be accounted for during analysis.[9][17]

Computational Approaches

DFT has become an indispensable tool in computational chemistry for predicting molecular properties.[18][19] By solving the electronic structure of a molecule, DFT can be used to calculate the relative energies of different isomers (e.g., 3-bromo vs. 5-bromo). The isomer with the lower calculated total energy is predicted to be the more thermodynamically stable.[20] This method allows for a systematic, in silico screening of potential candidates before committing to synthetic efforts.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For systems containing halogens like bromine, it is crucial to use a basis set that includes polarization and diffuse functions to accurately model the electron distribution. A common and reliable level of theory for such molecules is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.[20][21]

Analysis: Correlating Structure with Stability

The thermodynamic stability of brominated N-ethyl pyridin-2-ones is dictated by a combination of intramolecular and intermolecular forces, which are influenced by the position and number of bromine substituents.

-

Impact of Bromine Position: The position of the bromine atom affects the molecule's dipole moment and its ability to pack efficiently in a crystal lattice. A more symmetrical substitution pattern may lead to more effective crystal packing, resulting in a higher melting point and greater thermodynamic stability. DFT calculations can reveal differences in ground-state energies between, for example, a 3-bromo and a 5-bromo isomer, directly predicting their relative stabilities.

-

Influence of Multiple Substituents: The addition of a second bromine atom (e.g., 3,5-dibromo-N-ethyl pyridin-2-one) generally increases the molecular weight and can enhance intermolecular van der Waals forces, often leading to an increase in thermal stability. However, steric hindrance between adjacent bulky groups could also potentially destabilize the molecule.

-

Data Correlation: A key aspect of a robust analysis is the correlation of experimental data with computational predictions. For instance, the experimentally determined order of stability (based on DSC melting points and TGA decomposition temperatures) should align with the relative energies predicted by DFT calculations.

Data Summary Table

The following table presents hypothetical but representative data for a series of brominated N-ethyl pyridin-2-ones to illustrate how results should be structured for comparative analysis.

| Compound | Substitution | Melting Point (Tm) [°C] | Enthalpy of Fusion (ΔHfus) [J/g] | Onset of Decomposition (Td) [°C] | Calculated Relative Energy (ΔE) [kcal/mol] |

| 1 | None | 115.2 | 110.5 | 255.4 | +2.1 |

| 2 | 3-Bromo | 142.8 | 125.1 | 278.9 | +0.8 |

| 3 | 5-Bromo | 148.5 | 130.8 | 285.1 | 0.0 (Reference) |

| 4 | 3,5-Dibromo | 185.1 | 145.6 | 310.7 | -3.5 |

Detailed Protocols

The following protocols are designed to be self-validating systems, incorporating necessary calibrations and controls to ensure data integrity.

Protocol: Synthesis of 5-Bromo-1-ethylpyridin-2-one

-

N-Alkylation: To a solution of pyridin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the suspension for 15 minutes at room temperature. Add ethyl iodide (1.2 eq) dropwise. Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield 1-ethylpyridin-2-one.

-

Bromination: Dissolve the purified 1-ethylpyridin-2-one (1.0 eq) in chloroform. Add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Final Purification: Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Thermal Stability Analysis by DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).[16]

-

Sample Preparation: Accurately weigh 2-4 mg of the sample into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample from 25 °C to a temperature approximately 20 °C above its melting point at a linear heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

-

Data Analysis: Determine the melting point (Tm) from the onset of the melting endotherm. Calculate the enthalpy of fusion (ΔHfus) by integrating the peak area of the melting endotherm.

Protocol: Decomposition Analysis by TGA

-

Instrument Setup: Use a calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Thermal Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a dynamic nitrogen atmosphere (flow rate of 50 mL/min).[22]

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% weight loss occurs (T5%).[23]

Protocol: Computational Stability Analysis using DFT

-

Structure Building: Construct the 3D structures of the brominated N-ethyl pyridin-2-one isomers (e.g., 3-bromo, 5-bromo, and 3,5-dibromo) using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using DFT. A recommended level of theory is B3LYP/6-311++G(d,p).[21][24] Ensure the optimization converges to a true energy minimum by performing a subsequent frequency calculation and confirming the absence of imaginary frequencies.

-

Energy Calculation: Extract the final electronic energy (including zero-point vibrational energy correction) for each optimized structure.

-

Relative Stability Analysis: Compare the energies of the isomers. The isomer with the lowest absolute energy is the most thermodynamically stable. Calculate the relative energy (ΔE) of the other isomers with respect to this most stable reference structure.

The integrated workflow for this comprehensive stability assessment is shown below.

Caption: Integrated workflow for thermodynamic stability assessment.

Conclusion and Future Outlook

This guide has outlined a robust, multi-faceted approach to characterizing the thermodynamic stability of brominated N-ethyl pyridin-2-ones. By integrating precise synthesis, rigorous experimental thermal analysis via DSC and TGA, and insightful computational modeling with DFT, researchers can build a comprehensive understanding of the structure-stability relationships governing this important class of compounds. Such knowledge is paramount for selecting drug candidates with optimal physicochemical properties, ultimately de-risking the development process and accelerating the journey from discovery to clinical application. Future work should focus on expanding this analysis to include the effects of different N-alkyl substituents and exploring the impact of stability on dissolution rates and solid-state formulation strategies.

References

- Vertex AI Search. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.

- BenchChem. (2025). Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability.

- TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.

- AmpleLogic. (2024). Differential Scanning Calorimetry (DSC Analysis)

- Veeprho. (2020).

- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.

- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Brainly.com. (2023).

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).

- Reddit. (2018). [Spoiler] AAMC FL3 C/P #9.

- Comins, D. L., & Lyle, R. E. Bromination of 1-alkyl-3-methyl-2-pyridones with N-bromosuccinimide.

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.

- Scheme 2. The generation of a mixture of N-alkyl pyridinones. (a) EtI....

- Fiveable. Thermodynamic Stability Definition - Organic Chemistry Key Term.

- WO2019145177A1 - Bromination of pyridine derivatives.

- BenchChem.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. veeprho.com [veeprho.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 14. quercus.be [quercus.be]

- 15. veeprho.com [veeprho.com]

- 16. tainstruments.com [tainstruments.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. benchchem.com [benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. ias.ac.in [ias.ac.in]

A Technical Guide to the Potential Biological Activities of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyridin-2(1H)-one Core as a Privileged Scaffold

The pyridin-2(1H)-one, or 2-pyridone, nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, widely recognized as a "privileged structure."[1] This designation stems from its recurrence in numerous natural products and clinically approved pharmaceuticals, where it serves as a versatile pharmacophore. The unique physicochemical properties of the 2-pyridone ring—including its capacity to act as both a hydrogen bond donor and acceptor—underpin its broad pharmacological relevance.[1][2] Derivatives of this scaffold have demonstrated a remarkable array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]

This guide focuses on the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold. While direct biological data for this specific molecule is nascent in the public domain, its structural motifs—a brominated ring, an N-ethyl group, and a C3-methyl group—allow for a robust, evidence-based exploration of its potential therapeutic activities. By synthesizing structure-activity relationship (SAR) data from closely related analogues, this document provides a technical framework for researchers, scientists, and drug development professionals to direct future investigations. We will explore the mechanistic rationale for its potential anticancer, antimicrobial, and anti-inflammatory activities and provide detailed, field-proven experimental protocols for their validation.

Section 1: Anticancer Potential

Pyridinone-containing molecules have garnered considerable attention for their broad-spectrum antiproliferative activity against various human tumor cell lines.[4][5] The introduction of specific substituents onto the pyridone core can significantly modulate this activity, suggesting that the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold is a promising candidate for oncological investigation.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

The anticancer effects of pyridinone derivatives are often multifactorial, involving the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.[5][6]

-

Kinase Inhibition : A primary mechanism is the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] For instance, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are known inhibitors of the oncogenic PIM-1 serine/threonine kinase.[1][7] The bromine atom on the 5-position of our target scaffold provides a key synthetic handle for creating diverse analogues via cross-coupling reactions, enabling systematic SAR exploration to optimize kinase inhibitory activity.[3] Other pyridinone derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis.[8][9]

-

Cell Cycle Arrest & Apoptosis Induction : Numerous studies have demonstrated that pyridinone compounds can induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through mitosis.[6][8][10] This is often coupled with the induction of apoptosis. For example, novel pyridone compounds have been shown to upregulate the cell cycle inhibitors p53 and p21, as well as the apoptosis-associated protein JNK, in liver cancer cells.[8][10]

The presence of a halogen, such as bromine, can influence the electronic properties and binding interactions of the molecule. SAR studies on other pyridine derivatives have indicated that the nature and position of halogen substituents can impact antiproliferative activity, although the relationship is complex and often cell-line dependent.[11][12]

Proposed Anticancer Signaling Pathway

Based on published data for analogous pyridone structures, a plausible mechanism of action involves the induction of apoptosis through the upregulation of key tumor suppressor and stress-activated signaling pathways.

Data Presentation: Cytotoxicity of Related Pyridinone Derivatives

To establish a benchmark for potential efficacy, the following table summarizes the cytotoxic activity (IC50) of various pyridinone derivatives against common human cancer cell lines.

| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 1 | HepG2 | Liver | 4.5 ± 0.3 | [5] |

| Compound 2 | HepG2 | Liver | 7.8 ± 0.5 | [5] |

| Compound 7a | HCT116 | Colon | 1.18 | [5] |

| Compound 7a | MCF-7 | Breast | 1.18 | [5] |

| Compound 7d | HCT116 | Colon | 1.97 | [5] |

| Pyridine-Urea 8e | MCF-7 | Breast | 0.22 | [9] |

| Pyridine-Urea 8n | MCF-7 | Breast | 1.88 | [9] |

Note: The compounds listed are structurally related pyridinones, not the specific title scaffold. Data is presented to illustrate the potential potency range of this chemical class.

Experimental Protocols: Anticancer Activity Assessment

The following protocols are foundational for evaluating the in vitro anticancer effects of the target scaffold. A step-wise procedure from in vitro to in vivo is crucial for validating new anticancer agents.[13]

This colorimetric assay measures cell metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[14] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Step-by-Step Methodology:

-

Cell Seeding : Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[15]

-

Incubation : Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition : Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.[15]

-

Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.[15]

Step-by-Step Methodology:

-

Cell Culture and Treatment : Seed cells in 6-well plates and treat with the pyridinone compound at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting : Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from each well.

-

Washing : Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[15]

-

Staining : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube.[15]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Analysis : Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Section 2: Antimicrobial Activity

The presence of a bromine atom in heterocyclic structures is often associated with antimicrobial properties. For example, the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox) exerts its effect through the oxidation of essential protein thiols, leading to enzyme inhibition and arrested microbial growth.[16] This suggests a plausible mechanism for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

Proposed Mechanism of Action

The electrophilic nature of the bromine atom on the pyridinone ring could facilitate reactions with nucleophilic residues, such as cysteine thiols, in key bacterial enzymes. This covalent modification can disrupt protein structure and function, leading to a bacteriostatic or bactericidal effect.

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

Validated in vitro AST methods are essential for determining the antimicrobial spectrum and potency of a novel compound.[17] The goal of these tests is to provide a reliable prediction of how an organism will likely respond to the agent.[17]

This method provides a qualitative assessment of antimicrobial activity.[18] It is based on measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[17][20]

Step-by-Step Methodology:

-

Inoculum Preparation : Prepare a bacterial suspension from a pure culture equivalent to the 0.5 McFarland turbidity standard.

-

Plate Inoculation : Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[19]

-

Disk Application : Prepare sterile paper disks impregnated with a known concentration of the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one solution. Aseptically place the disks on the inoculated agar surface. Include a vehicle-only disk as a negative control and a disk with a standard antibiotic (e.g., Chloramphenicol) as a positive control.[21]

-

Incubation : Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Measurement : Measure the diameter of the zone of complete inhibition (in mm) around each disk.[19]

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][20]

Step-by-Step Methodology:

-

Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation and Addition : Prepare a standardized bacterial inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls : Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

Section 3: Anti-inflammatory Potential

The pyridinone and structurally related pyridazinone cores have emerged as promising scaffolds for the development of novel anti-inflammatory drugs.[22][23] Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[23]

Proposed Mechanism of Action (COX Inhibition)

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes.[24] Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Given the activity of related scaffolds, it is plausible that 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one could exert anti-inflammatory effects by interfering with this pathway. The anti-inflammatory effect of some hydroxyl pyridinone derivatives may be due to a decrease in the production of prostaglandins, nitric oxide, or other inflammatory mediators.[24]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[24][25] The injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible inflammatory edema.[25]

Step-by-Step Methodology:

-

Animal Acclimatization : Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing : Divide the animals into groups (n=6-8 per group):

-

Group 1 (Control) : Receives the vehicle only.

-

Group 2 (Standard) : Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).[24]

-

Group 3-5 (Test) : Receive different doses of the 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold, administered orally or intraperitoneally.

-

-

Baseline Measurement : One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation : Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement : Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:

-

% Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100

-

Where Vt is the mean paw volume at time 't' and V0 is the mean initial paw volume.

-

Conclusion

The 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one scaffold represents a molecule of significant therapeutic potential. Based on extensive structure-activity relationship data from analogous compounds, there is a strong rationale for investigating its efficacy as an anticancer, antimicrobial, and anti-inflammatory agent. The bromine substituent offers both potential for direct biological interaction and a versatile handle for further chemical modification, while the N-ethyl and C3-methyl groups can fine-tune its pharmacokinetic and pharmacodynamic properties. The experimental frameworks provided in this guide offer a clear, validated pathway for empirically testing these hypotheses. Further research is warranted to synthesize this compound and systematically evaluate its biological profile, potentially leading to the development of novel therapeutic leads.

References

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. Available at: [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

-

New Method for Antibiotic Susceptibility Testing | Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed. Available at: [Link]

-

Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]

-

Anti-inflammatory activity of pyridazinones: A review - PubMed. Available at: [Link]

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. Available at: [Link]

-

Screening models for inflammatory drugs | PPTX - Slideshare. Available at: [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available at: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. Available at: [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. Available at: [Link]

-

Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed. Available at: [Link]

-

Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. Available at: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. Available at: [Link]

-

Screening Methods for Antiinflammatory Agents - Pharmacognosy. Available at: [Link]

-

Antiinflammatory activity: evaluation of a new screening procedure - PubMed. Available at: [Link]

-

Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed. Available at: [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available at: [Link]

-

Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Available at: [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.

-

Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed. Available at: [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

-

(PDF) In-vitro Models in Anticancer Screening - ResearchGate. Available at: [Link]

-

(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. Available at: [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Available at: [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. Available at: [Link]

-

Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iv.iiarjournals.org [iv.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]